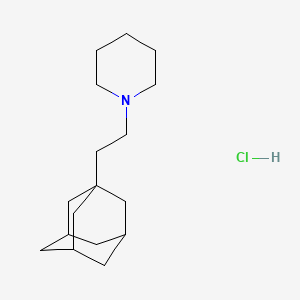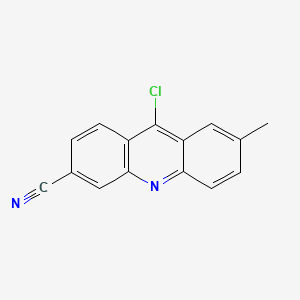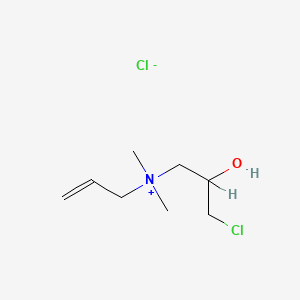
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is a colorless or pale yellow solid that dissolves in water to form positively charged ions . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride typically involves the reaction of allyl chloride with 3-chloro-2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt . Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Quaternization: It acts as a quaternizing agent for other compounds, such as N-aryl chitosan derivatives.
Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a cation-generating agent for the cationization of cellulose and other polymers.
Medicine: It is used in the development of quaternary ammonium compounds with antimicrobial properties.
Industry: The compound is utilized in the production of surfactants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride involves its ability to form positively charged ions in solution. These ions interact with negatively charged surfaces, such as cell membranes or polymer surfaces, leading to various effects. In biological systems, the compound can disrupt cell membranes, leading to antimicrobial activity. In industrial applications, its surfactant properties help in the stabilization of emulsions and dispersions .
Comparación Con Compuestos Similares
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride can be compared to other quaternary ammonium compounds, such as:
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Similar in structure but with a trimethylammonium group instead of a dimethylammonium group.
Cetyltrimethylammonium chloride: A longer alkyl chain quaternary ammonium compound used as a surfactant.
Benzalkonium chloride: A well-known antimicrobial agent used in disinfectants and antiseptics.
The uniqueness of this compound lies in its specific structure, which imparts unique surfactant and antimicrobial properties .
Propiedades
Número CAS |
70729-69-0 |
|---|---|
Fórmula molecular |
C8H17Cl2NO |
Peso molecular |
214.13 g/mol |
Nombre IUPAC |
(3-chloro-2-hydroxypropyl)-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C8H17ClNO.ClH/c1-4-5-10(2,3)7-8(11)6-9;/h4,8,11H,1,5-7H2,2-3H3;1H/q+1;/p-1 |
Clave InChI |
ROHZEENBJZUCSE-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CC=C)CC(CCl)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


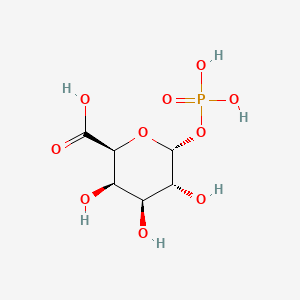

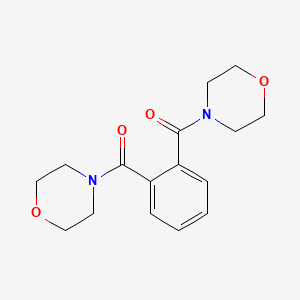
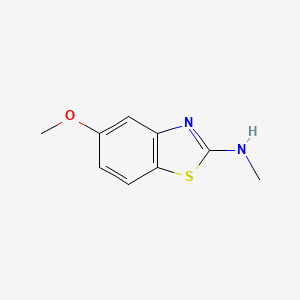
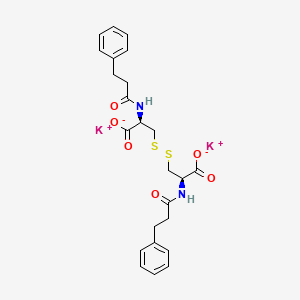
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)

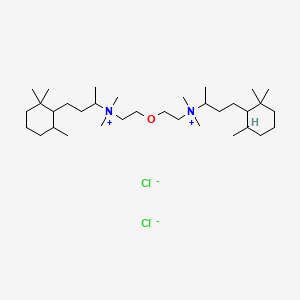

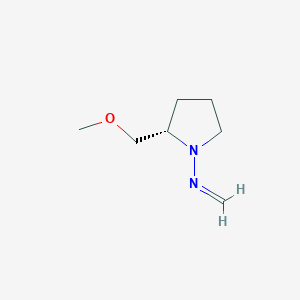
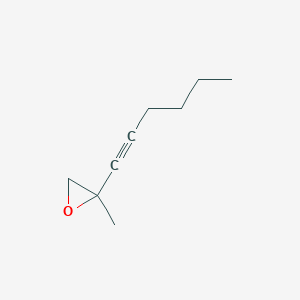
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
